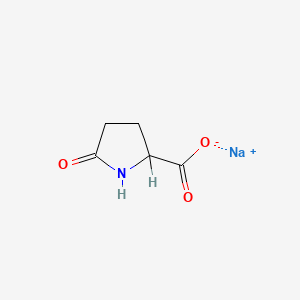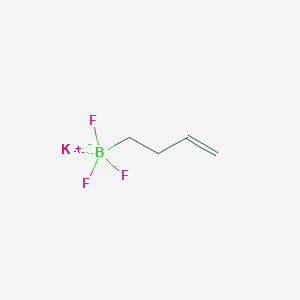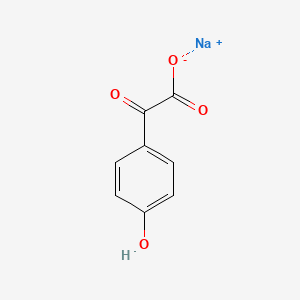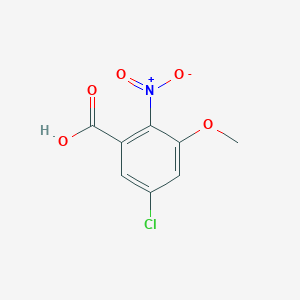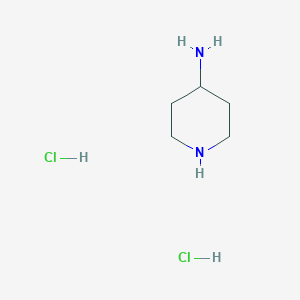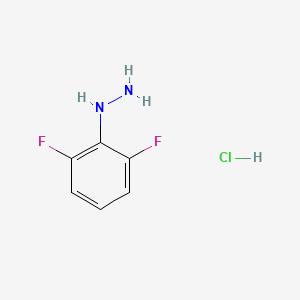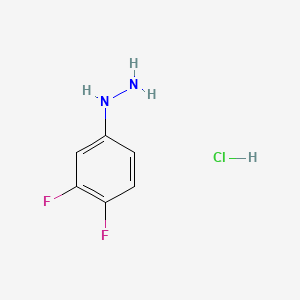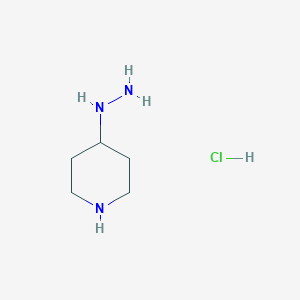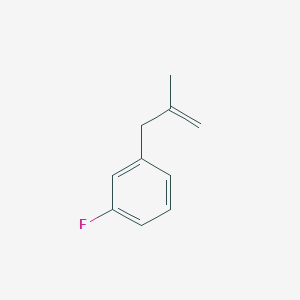
3-(3-Fluorophenyl)-2-methyl-1-propene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Fluorophenyl)-2-methyl-1-propene, also known as 3-FPMP, is an organic compound that has a variety of uses in the scientific and medical fields. This compound is composed of three main elements: fluorine, phenyl, and methyl. It has a molecular weight of 181.17 g/mol and a melting point of -32.2°C. 3-FPMP is a colorless, volatile liquid with a pungent odor. It is classified as a haloalkane, which is a type of organic compound that contains halogen atoms.
Applications De Recherche Scientifique
Application
3-(3-Fluorophenyl)-2-methyl-1-propene is structurally similar to synthetic cathinones, a group of novel psychoactive substances (NPS). Synthetic cathinones pose a significant threat to the health and lives of their users .
Method
Various online databases such as PubMed, Google Scholar, and databases of government agencies involved in early warning systems were used in search of reports on the identification of newly emerging synthetic cathinones .
Results
29 synthetic cathinones were identified that have been detected for the first time from early 2019 to mid-2022 . Some of these new agents already posed a threat, as the first cases of poisonings, including fatal ones, have been reported .
2. Schiff Bases in Antimicrobial Research
Application
3-(3-Fluorophenyl)-2-methyl-1-propene is structurally similar to Schiff bases derived from 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. These Schiff bases have shown promising antimicrobial activity .
Method
New derivatives were obtained from the reaction of 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione with corresponding benzaldehydes with various substituents at position 4 .
Results
Several new substances have shown moderate antifungal activity against Candida spp. The highest activity directed against C. albicans was shown by compound RO4, with a 4-methoxyphenyl moiety and an MIC value of 62.5 µg/mL .
3. Metalloporphyrins in Energy Conversion
Application
3-(3-Fluorophenyl)-2-methyl-1-propene is structurally similar to a cobalt(II) 5,10,15,20-tetrakis (3-fluorophenyl)porphyrin bearing a 4-vinylphenyl surface attachment group at a beta position on the macrocycle . This compound serves important roles in biology and as components in emerging technological assemblies for energy conversion .
Method
The synthesis and characterization of this novel cobalt (II) 5,10,15,20-tetrakis (3-fluorophenyl)porphyrin were described .
Results
Electrochemical measurements show the 3-fluorophenyl groups at the meso positions of the porphyrin perturb the reduction potentials of the complex to more positive values as compared to non-fluorinated analogs .
4. Pyrrolyl Chalcones in Biological Evaluation
Application
3-(3-Fluorophenyl)-2-methyl-1-propene is structurally similar to N-substituted pyrrolyl chalcones . These compounds have shown promising biological activity .
Method
A novel approach for converting N-substituted acetylpyrroles and primary alcohols into N-substituted pyrrolyl chalcones in air with the assistance of t-BuOK was reported .
Results
The products exhibited excellent inhibitory activity against R. solani with EC50 values from 0.0107 to 0.0134 mg mL−1 .
Propriétés
IUPAC Name |
1-fluoro-3-(2-methylprop-2-enyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F/c1-8(2)6-9-4-3-5-10(11)7-9/h3-5,7H,1,6H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRKHXUDPUCIAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC(=CC=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641172 |
Source


|
| Record name | 1-Fluoro-3-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluorophenyl)-2-methyl-1-propene | |
CAS RN |
701-80-4 |
Source


|
| Record name | 1-Fluoro-3-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1323530.png)
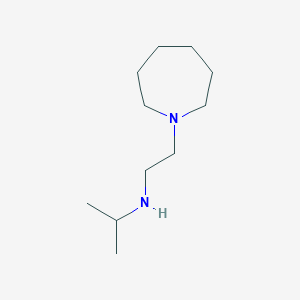
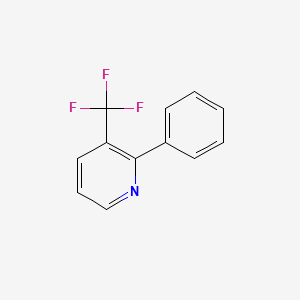

![tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B1323542.png)
![(S)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride](/img/structure/B1323544.png)
